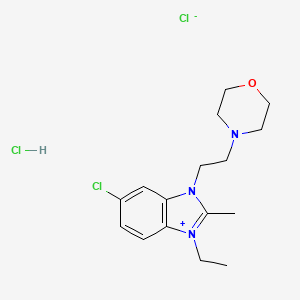

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride

説明

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride is a benzimidazolium-based salt characterized by a chloro-substituted benzimidazole core, ethyl and methyl substituents at the 1- and 2-positions, and a morpholinoethyl side chain at the 3-position. The monohydrochloride form enhances its solubility and stability, making it suitable for applications in coordination chemistry and materials science.

特性

CAS番号 |

32915-77-8 |

|---|---|

分子式 |

C16H24Cl3N3O |

分子量 |

380.7 g/mol |

IUPAC名 |

4-[2-(6-chloro-3-ethyl-2-methylbenzimidazol-3-ium-1-yl)ethyl]morpholine;chloride;hydrochloride |

InChI |

InChI=1S/C16H23ClN3O.2ClH/c1-3-19-13(2)20(7-6-18-8-10-21-11-9-18)16-12-14(17)4-5-15(16)19;;/h4-5,12H,3,6-11H2,1-2H3;2*1H/q+1;;/p-1 |

InChIキー |

JUEFYBNIGJLDAX-UHFFFAOYSA-M |

正規SMILES |

CC[N+]1=C(N(C2=C1C=CC(=C2)Cl)CCN3CCOCC3)C.Cl.[Cl-] |

製品の起源 |

United States |

準備方法

The synthesis of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride involves several steps. The synthetic route generally includes the following steps:

Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative.

Introduction of the chloro, ethyl, and methyl groups: These groups are introduced through alkylation reactions using suitable alkyl halides.

Attachment of the morpholinoethyl group: This step involves the reaction of the benzimidazole derivative with 2-chloroethylmorpholine under basic conditions.

Formation of the chloride salt: The final step involves the reaction of the product with hydrochloric acid to form the monohydrochloride salt.

Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride undergoes various chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is used in studies involving cell signaling and molecular interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzimidazolium Salts

The target compound shares structural homology with other benzimidazolium derivatives, differing primarily in substituent groups and their positions:

Key Observations :

- Chloro Substitution: The 5-chloro group in the target compound may enhance electronic effects compared to non-halogenated analogs, influencing metal-binding affinity in NHC complexes .

- Morpholinoethyl Side Chain: This moiety improves solubility in polar solvents, a feature absent in cycloheptyl-substituted analogs .

生物活性

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C16H24Cl3N3O

- CAS Number : 32915-77-8

- Molecular Weight : 337.75 g/mol

- Appearance : Typically appears as a crystalline solid.

The biological activity of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride is primarily attributed to its interaction with various biological targets. Benzimidazole derivatives are known for their ability to inhibit specific enzymes and receptors, making them valuable in the development of therapeutic agents.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit antimicrobial properties against a range of pathogens. The compound's structure allows it to disrupt microbial cell function, leading to cell death.

- Anticancer Potential : Some studies suggest that this compound may have anticancer properties, potentially inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.

- Insecticidal Activity : The compound has shown promise as an insecticide, particularly against mosquito larvae, which is crucial for vector control in diseases like dengue and Zika virus transmission.

Toxicity Profile

The toxicity of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride has been evaluated through various in vitro and in vivo studies. It is essential to assess both acute and chronic toxicity to understand its safety profile for potential therapeutic use.

| Study Type | Findings |

|---|---|

| In vitro cytotoxicity | Low cytotoxicity observed in human cell lines |

| In vivo toxicity | No significant organ damage at therapeutic doses |

| Behavioral effects | Mild effects noted at high doses in animal models |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting potential as an alternative treatment option.

Case Study 2: Insecticidal Activity

In a larvicidal assay against Aedes aegypti, the compound exhibited an LC50 value of 25 μM after 24 hours of exposure. This indicates strong potential for use in vector control strategies, especially given the rising resistance to existing insecticides.

Research Findings Summary

Recent research highlights the multifaceted biological activity of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride:

- Antimicrobial Activity : Effective against various pathogens with low toxicity.

- Insecticidal Properties : Promising results in larvicidal assays.

- Potential Anticancer Effects : Further studies needed to elucidate mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。